Lysyllysyllysine acetate

Vue d'ensemble

Description

Lysyllysyllysine acetate is a bioactive chemical.

Applications De Recherche Scientifique

Genetically Encoding N(epsilon)-Acetyllysine in Proteins

Researchers have developed a method to incorporate N(epsilon)-acetyllysine into recombinant proteins produced in Escherichia coli. This approach, involving the evolution of an orthogonal N(epsilon)-acetyllysyl-tRNA synthetase/tRNA(CUA) pair, has significant implications for studying cellular roles of N(epsilon)-acetyllysine modifications in proteins (Neumann, Peak-Chew, & Chin, 2008).

Lysine Acetylation in Proteomic Surveys

A comprehensive proteomic survey identified 388 acetylation sites in 195 proteins derived from HeLa cells and mouse liver mitochondria. This study revealed that lysine acetylation plays crucial roles in regulating diverse cellular pathways beyond nuclear processes, including metabolism and longevity regulation (Kim et al., 2006).

Polylysine in Biomedical Research and Development

ε-Polylysine and dendrigraft poly-L-lysine (DGL) are critical in drug discovery and development, offering a broad spectrum of applications in drug delivery, gene carriers, diagnostic imaging, and specialized cancer therapies. DGL combines the advantageous properties of polylysine and dendrimers, showing potential for wide applications in biomedical fields (Shi, He, Feng, & Fu, 2015).

Synthesis of N-Protected Lysines

The synthesis of Ne-Acetyllysine involved a process of acylation with acetic anhydride and copper ion removal, leading to the creation of compounds like Ne-Acetyl-N~α-tert-butoxycarbonyllysine. This research contributes to the understanding of lysine modifications and their potential applications (Zong-xuan, 2004).

Analyse Biochimique

Biochemical Properties

Lysyllysyllysine acetate plays a significant role in biochemical reactions due to its structure, which allows it to interact with various enzymes, proteins, and other biomolecules. The compound’s three lysine residues provide multiple sites for interaction, making it a versatile molecule in biochemical studies. This compound interacts with enzymes such as lysyl oxidase, which catalyzes the cross-linking of collagen and elastin . Additionally, it can bind to proteins involved in cellular signaling pathways, influencing their activity and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. For example, this compound can enhance the expression of genes involved in collagen synthesis, promoting extracellular matrix formation . Furthermore, it can impact cellular metabolism by altering the activity of enzymes involved in amino acid metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound can bind to lysyl oxidase, enhancing its enzymatic activity and promoting the cross-linking of collagen and elastin . Additionally, this compound can interact with transcription factors, influencing gene expression and cellular responses. These interactions can result in the activation or inhibition of specific signaling pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in promoting collagen synthesis and extracellular matrix formation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can enhance collagen synthesis and improve tissue repair . At high doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular function and causing tissue damage. It is important to determine the optimal dosage for specific applications to avoid potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and collagen synthesis. The compound interacts with enzymes such as lysyl oxidase, which catalyzes the cross-linking of collagen and elastin . Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can interact with amino acid transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to proteins involved in cellular signaling and metabolism, influencing its localization and accumulation.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound can be directed to the extracellular matrix, where it promotes collagen synthesis and cross-linking . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum, where it influences protein synthesis and folding.

Propriétés

IUPAC Name |

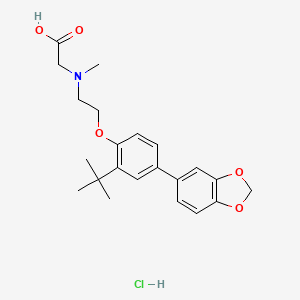

acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N6O4.C2H4O2/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21;1-2(3)4/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28);1H3,(H,3,4)/t13-,14-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJSPRLXUGAUJO-WDTSGDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79360-13-7 | |

| Record name | Lysyllysyllysine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYSYLLYSYLLYSINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0ZTT92AH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one](/img/structure/B608702.png)

![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B608704.png)

![(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzene-1-carbonyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B608717.png)